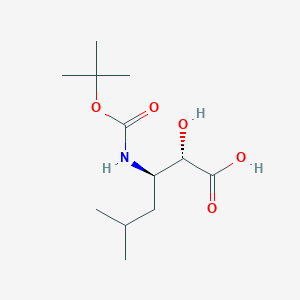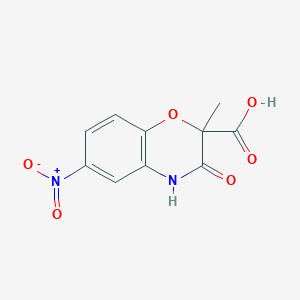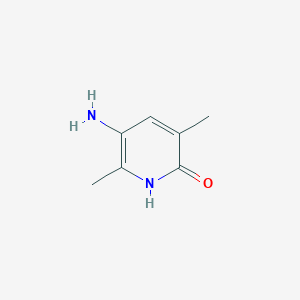
5-Amino-3,6-dimethylpyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3,6-dimethylpyridin-2-ol is a chemical compound with the molecular formula C7H10N2O and a molar mass of 138.17 g/mol It is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups at specific positions on the pyridine ring
准备方法
The synthesis of 5-Amino-3,6-dimethylpyridin-2-ol involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides. Industrial production methods typically involve similar synthetic routes, ensuring the compound’s purity and yield.
化学反应分析
5-Amino-3,6-dimethylpyridin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The amino and hydroxyl groups make it reactive towards electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Amino-3,6-dimethylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of various chemical products, including dyes and pigments.
作用机制
The mechanism of action of 5-Amino-3,6-dimethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
5-Amino-3,6-dimethylpyridin-2-ol can be compared with other similar compounds, such as:
2-Amino-3,6-dimethylpyridine: Lacks the hydroxyl group, which affects its reactivity and applications.
5-Hydroxy-3,6-dimethylpyridine: Lacks the amino group, leading to different chemical properties and uses. The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various applications.
属性
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQEUFFNAIQSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
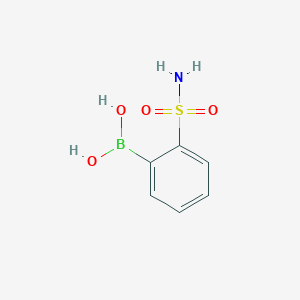
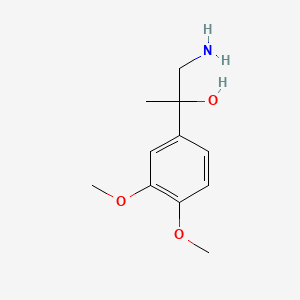
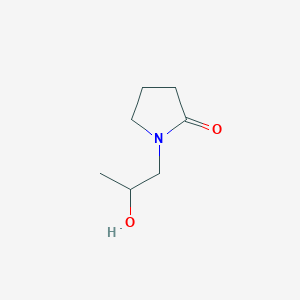
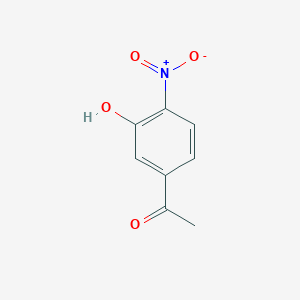
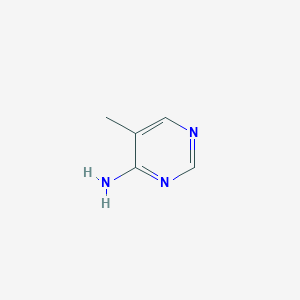
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
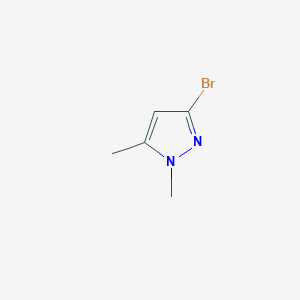

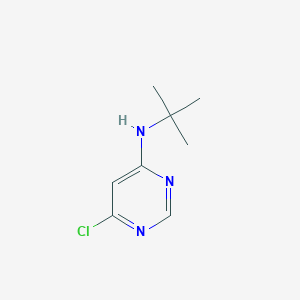

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)
